6'-N-Acetylglucosaminyllactose

Descripción general

Descripción

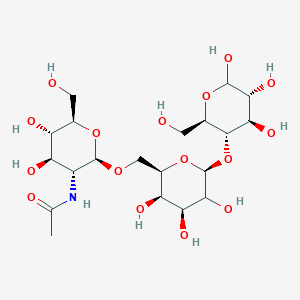

6'-N-Acetylglucosaminyllactose (chemical formula: C${20}$H${35}$N${1}$O${16}$) is a trisaccharide composed of lactose (β-D-galactopyranosyl-(1→4)-D-glucose) with an N-acetylglucosamine (GlcNAc) residue linked via a β(1→6) glycosidic bond to the galactose moiety . It is classified as a human milk oligosaccharide (HMO) analog and is naturally present in the colostrum of goats (Capra hircus) and other mammals, including humans . Early structural studies using $^1$H and $^13$C NMR spectroscopy confirmed its configuration and anomeric properties, distinguishing it from other lactose derivatives .

The compound was first chemically synthesized in 1979 by Matsuda et al., who established methods for its preparation from lactose and N-acetylglucosamine derivatives . Its presence in milk is associated with prebiotic functions, promoting the growth of beneficial gut bacteria such as Bifidobacterium and Lactobacillus species, and enhancing immune modulation in infants .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6’-N-Acetylglucosaminyllactose typically involves enzymatic methods due to the complexity of its structure. One common approach is the use of β-N-acetylglucosaminidase enzymes, which catalyze the transfer of N-acetylglucosamine to lactose. This reaction is carried out under controlled conditions, including specific pH and temperature settings, to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of 6’-N-Acetylglucosaminyllactose can be achieved through fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overexpress the necessary enzymes, facilitating the large-scale synthesis of the compound. The product is then purified using techniques such as chromatography to obtain the desired purity .

Análisis De Reacciones Químicas

Types of Reactions: 6’-N-Acetylglucosaminyllactose undergoes various chemical reactions, including hydrolysis, glycosylation, and oxidation. Hydrolysis reactions break down the compound into its monosaccharide components, while glycosylation reactions involve the addition of sugar moieties to the molecule .

Common Reagents and Conditions: Common reagents used in these reactions include acids and bases for hydrolysis, and glycosyltransferases for glycosylation. The reactions are typically carried out under mild conditions to preserve the integrity of the oligosaccharide structure .

Major Products: The major products formed from these reactions include glucose, galactose, and N-acetylglucosamine. These monosaccharides can be further utilized in various biochemical pathways or as building blocks for other complex carbohydrates .

Aplicaciones Científicas De Investigación

6’-N-Acetylglucosaminyllactose has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound is used as a model substrate to study enzymatic reactions involving glycosidic bonds. It also serves as a precursor for the synthesis of other complex carbohydrates .

Biology: In biological research, 6’-N-Acetylglucosaminyllactose is studied for its role in cell signaling and recognition processes. It is also used to investigate the interactions between oligosaccharides and proteins, such as lectins .

Medicine: In medicine, this compound is explored for its potential therapeutic applications, including its role in modulating the immune system and promoting gut health. It is also being investigated as a potential prebiotic, supporting the growth of beneficial gut bacteria .

Industry: In the industrial sector, 6’-N-Acetylglucosaminyllactose is used in the production of functional foods and nutraceuticals. Its prebiotic properties make it a valuable ingredient in infant formulas and dietary supplements .

Mecanismo De Acción

The mechanism of action of 6’-N-Acetylglucosaminyllactose involves its interaction with specific receptors and enzymes in the body. It binds to lectins and other carbohydrate-binding proteins, influencing various cellular processes such as cell adhesion, signaling, and immune responses . Additionally, its prebiotic effects are mediated through the selective stimulation of beneficial gut bacteria, which in turn produce short-chain fatty acids and other metabolites that support gut health .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Comparison

6'-N-Acetylglucosaminyllactose belongs to a broader class of lactose-derived oligosaccharides. Key structural analogs include:

| Compound | Structure | Key Differences |

|---|---|---|

| This compound | GlcNAc-β(1→6)-Gal-β(1→4)-Glc | Contains N-acetylglucosamine at the 6'-position of galactose. |

| 6'-Sialyllactose | Neu5Ac-α(2→6)-Gal-β(1→4)-Glc | Sialic acid (Neu5Ac) replaces GlcNAc; linked via α(2→6) bond. |

| 3-Galactosyllactose | Gal-β(1→3)-Gal-β(1→4)-Glc | Additional galactose at the 3'-position of galactose. |

| 6'-Galactosyllactose | Gal-β(1→6)-Gal-β(1→4)-Glc | Unsubstituted galactose at the 6'-position instead of GlcNAc. |

The presence of GlcNAc distinguishes this compound from sialylated or neutral galactosyllactose variants, influencing its receptor specificity and metabolic fate .

Occurrence in Mammalian Milk

- Goat Milk : Contains 5–8 times higher total oligosaccharides than cow milk, with this compound being a major component alongside 6'-sialyllactose and 3-galactosyllactose .

- Human Milk : Contains trace amounts of this compound, though less abundant than fucosylated HMOs like lacto-N-tetraose .

- Cow Milk : Lacks significant quantities of this compound; dominated by simpler oligosaccharides like 3'-sialyllactose .

Functional Differences

- Prebiotic Activity : this compound selectively promotes Bifidobacterium bifidum growth due to its GlcNAc moiety, which is metabolized via specific glycosidases . In contrast, 6'-sialyllactose is preferentially utilized by sialidase-producing bacteria like Bacteroides fragilis .

- Immune Modulation: this compound enhances probiotic adhesion to intestinal epithelial cells, indirectly supporting anti-inflammatory responses. Sialylated analogs (e.g., 6'-sialyllactose) exhibit direct immunomodulatory effects by binding to Siglec receptors on immune cells .

Actividad Biológica

6'-N-Acetylglucosaminyllactose (6'-NAGL) is a complex oligosaccharide that has garnered attention for its potential biological activities, particularly in the context of prebiotic effects and interactions with gut microbiota. This article presents a detailed overview of the biological activity of 6'-NAGL, supported by research findings, case studies, and data tables.

Overview of this compound

6'-NAGL is a glycan composed of glucose and N-acetylglucosamine units. It is structurally related to other milk oligosaccharides, which are known to play significant roles in nutrition and health. The unique structure of 6'-NAGL allows it to interact with various biological systems, particularly in the gastrointestinal tract.

Prebiotic Activity

Prebiotics are substances that induce the growth or activity of beneficial microorganisms such as bacteria and fungi. Research indicates that 6'-NAGL exhibits prebiotic properties, promoting the growth of beneficial gut bacteria while inhibiting pathogenic strains.

Case Studies

- In Vitro Studies : A study conducted by researchers at the University of Reading demonstrated that 6'-NAGL significantly increased the population of Bifidobacteria in fecal samples from healthy adults. This increase was associated with improved gut health markers, suggesting a potential role in enhancing gut microbiota diversity .

- Animal Models : In a study involving neonatal piglets, supplementation with 6'-NAGL resulted in enhanced growth rates and improved intestinal health indicators compared to controls. The piglets receiving 6'-NAGL showed higher levels of beneficial bacteria and lower levels of harmful pathogens .

The biological activity of 6'-NAGL can be attributed to several mechanisms:

- Selective Fermentation : Beneficial bacteria preferentially ferment oligosaccharides like 6'-NAGL over simple sugars, leading to increased short-chain fatty acid (SCFA) production, which is beneficial for gut health.

- Immune Modulation : Oligosaccharides can modulate immune responses by interacting with gut-associated lymphoid tissue (GALT), potentially enhancing mucosal immunity .

Comparative Analysis of Biological Activities

| Compound | Biological Activity | Mechanism |

|---|---|---|

| This compound | Prebiotic effects; promotes Bifidobacteria growth | Selective fermentation; immune modulation |

| Other Milk Oligosaccharides | Varies; may include anti-inflammatory properties | Similar mechanisms involving GALT interaction |

Research Findings

Recent studies have highlighted the potential therapeutic applications of 6'-NAGL beyond its prebiotic effects:

Q & A

Basic Research Questions

Q. How can 6'-N-Acetylglucosaminyllactose be reliably detected and quantified in complex biological matrices?

- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with optimized parameters for carbohydrate analysis. Acid hydrolysis (e.g., 2M HCl at 100°C for 3 hours) releases N-acetylglucosamine (GlcNAc) from oligosaccharides, followed by LC-MS/MS quantification using a C18 column and negative-ion mode. Calibration curves for GlcNAc and glucose should be validated via linear regression (R² > 0.99) . For intact oligosaccharides, high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) is recommended .

Q. What techniques are used to elucidate the structural configuration of this compound?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H, ¹³C, and 2D COSY/TOCSY) to resolve glycosidic linkages and anomeric configurations. Mass spectrometry (MS) with collision-induced dissociation (CID) can confirm branching patterns. Comparative analysis with synthetic standards or structurally characterized human milk oligosaccharides (HMOs) is critical .

Q. What biosynthetic pathways involve this compound?

- Methodological Answer : Investigate glycosyltransferases (e.g., β1-3/4-N-acetylglucosaminyltransferases) in bacterial or mammalian systems. Use gene knockout models (e.g., nagA mutants in Gluconacetobacter xylinus) to study GlcNAc assimilation . Radiolabeled substrates (e.g., UDP-GlcNAc) can track incorporation into lactose derivatives .

Q. What biological roles does this compound play in host-microbe interactions?

- Methodological Answer : Perform co-culture assays with Bifidobacterium or Lactobacillus strains to assess prebiotic activity. Measure short-chain fatty acid (SCFA) production via gas chromatography. Flow cytometry or qPCR can evaluate immune modulation (e.g., dendritic cell activation or cytokine profiling) .

Advanced Research Questions

Q. How can contradictory data on this compound bioavailability in different studies be resolved?

- Methodological Answer : Discrepancies often arise from hydrolysis conditions (time, temperature) or detection limits of analytical methods. Validate protocols using interlaboratory comparisons and spike-recovery experiments (e.g., 90–110% recovery rates). Standardize sample preparation to minimize matrix effects .

Q. What experimental design considerations are critical for studying this compound in vivo versus in vitro?

- Methodological Answer : For in vivo studies, use isotopically labeled tracers (e.g., ¹³C-GlcNAc) to track metabolic flux . In in vitro models, optimize cell permeability by using dimethyl sulfoxide (DMSO) or electroporation for oligosaccharide delivery. Control for endogenous GlcNAc levels via LC-MS/MS .

Q. How do structural variants (e.g., sulfated or phosphorylated derivatives) affect the functional properties of this compound?

- Methodological Answer : Synthesize derivatives via chemical or enzymatic modification (e.g., sulfotransferases). Compare binding affinities using surface plasmon resonance (SPR) or glycan microarrays. Assess bioactivity in inflammation models (e.g., NF-κB reporter assays) .

Q. What novel methodologies can address challenges in characterizing low-abundance this compound isoforms?

- Methodological Answer : Employ ion mobility spectrometry (IMS) coupled with MS to separate isomers based on collision cross-sectional area. Capillary electrophoresis with laser-induced fluorescence (CE-LIF) enhances sensitivity for trace analytes .

Q. How can researchers validate the reproducibility of this compound quantification across different cohorts?

- Methodological Answer : Calculate intraclass correlation coefficients (ICC) and coefficients of variation (CV%) for inter- and intra-assay variability. Use mixed-effects models to adjust for confounding factors (e.g., diet, ethnicity) .

Q. What computational tools are recommended for predicting this compound interactions with microbial adhesins?

Propiedades

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(2R,3R,4S,6S)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35NO16/c1-5(24)21-9-12(27)10(25)6(2-22)35-19(9)33-4-8-11(26)13(28)16(31)20(36-8)37-17-7(3-23)34-18(32)15(30)14(17)29/h6-20,22-23,25-32H,2-4H2,1H3,(H,21,24)/t6-,7-,8-,9-,10-,11+,12-,13+,14-,15-,16?,17-,18?,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUKPSCNNYKSPHN-AXIOKSCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)O)CO)O)O)O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H]2[C@@H]([C@@H](C([C@@H](O2)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)O)O)O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35NO16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.